![molecular formula C16H14BrNO2 B2537966 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 58895-73-1](/img/structure/B2537966.png)
2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
The compound 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic derivative that falls within the broader class of isoquinoline-1,3-diones. These compounds have garnered significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom in the 4-bromobutyl group makes this compound a candidate for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of related isoquinoline-1,3-diones has been explored through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been achieved by reacting N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent yields . Although not directly related to the target compound, this method highlights the potential for light-mediated reactions in the synthesis of complex isoquinoline derivatives.
Another approach to synthesizing benzo[f]isoindole-4,9-diones involves the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation . This method, while not directly applicable to the synthesis of 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, provides insight into the use of bromomethyl groups in constructing the isoquinoline core.
Molecular Structure Analysis
The molecular structure of isoquinoline-1,3-diones is characterized by a bicyclic system that includes a benzene ring fused to a pyridine ring with two ketone functionalities at the 1,3-positions. The addition of a 4-bromobutyl side chain at the 2-position introduces a potential site for nucleophilic attack and further chemical modifications. The bromine atom's presence is particularly significant as it can act as a good leaving group in substitution reactions, allowing for the introduction of various nucleophiles.
Chemical Reactions Analysis
Isoquinoline-1,3-diones can undergo a variety of chemical reactions. The radical cascade reaction has been a recent focus, with synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones using different radical precursors . The presence of a bromine atom in the compound of interest suggests that it could participate in radical reactions, potentially leading to the formation of new C-C or C-heteroatom bonds.
Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines has been reported, where a bromonium ylide intermediate is proposed, formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This indicates that the bromine in the 4-bromobutyl group could similarly engage in intramolecular reactions to yield novel structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not detailed in the provided papers, we can infer some properties based on the structure and related compounds. The bromine atom would likely increase the molecular weight and contribute to the lipophilicity of the compound. The ketone groups could participate in hydrogen bonding and affect the compound's solubility in various solvents. The compound's stability might be influenced by the presence of the bromine atom, which could make it more susceptible to nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemosensor Development
New derivatives of benzo[de]isoquinoline-1,3-dione, including those related to 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been developed for high chemosensor selectivity in determining anions. These compounds demonstrate potential in analytical chemistry for detecting specific anionic species (Tolpygin et al., 2012).
Antiviral Compounds
Brominated derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their crystal structures, suggesting potential in antiviral applications. These compounds, sharing structural similarities with 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, could contribute to the development of novel antiviral agents (Baughman et al., 1995).
Cyclization Reactions
The cyclization of derivatives like 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been explored, leading to the formation of various hydrohalides and subsequent conversion into other derivatives. This demonstrates its versatility in synthetic organic chemistry (Zborovskii et al., 2011).
Antimicrobial Activity
Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have shown potent antibacterial and antifungal activities. The structure-activity relationship of these compounds provides insights into designing new antimicrobial agents (Kuran et al., 2012).
Synthesis and Characterization
Efficient synthesis methods for compounds related to 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been developed, highlighting their potential in chemical research. These methods contribute to understanding the chemical properties and potential applications of such compounds (Sakram et al., 2018).
Fluorescent Chemosensors
Benzoisoquinoline-1,3-dione derivatives have been utilized as electron acceptors in the development of donor-acceptor type thermally activated delayed fluorescent emitters. This application is significant in the field of materials science, particularly in developing new fluorescent materials (Yun & Lee, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-9-1-2-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEQCSSYYLIIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

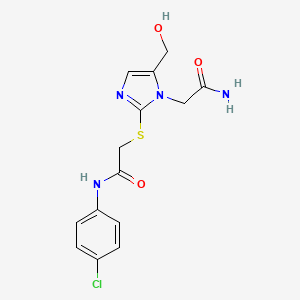
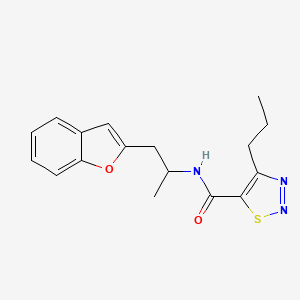
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)
![3,4-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2537891.png)
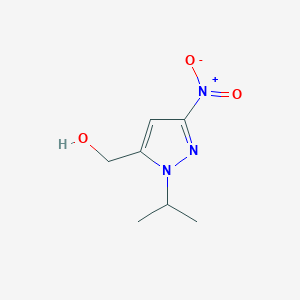
![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)
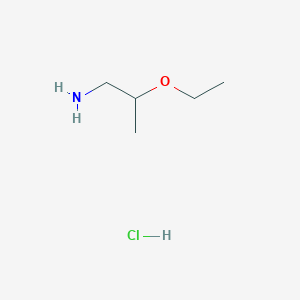
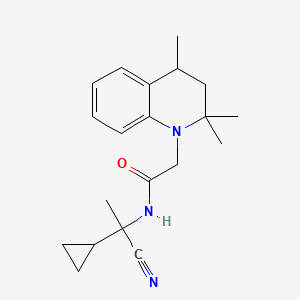
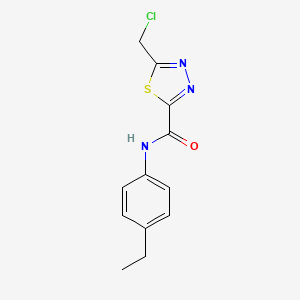
![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)
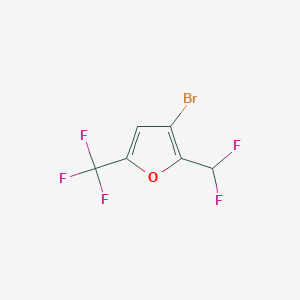
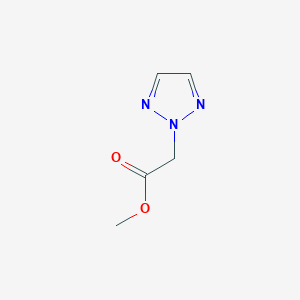
![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)